4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorophenyl)benzamide
CAS No.: 391876-92-9
Cat. No.: VC4335782
Molecular Formula: C22H19FN2O3S
Molecular Weight: 410.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391876-92-9 |
|---|---|
| Molecular Formula | C22H19FN2O3S |
| Molecular Weight | 410.46 |
| IUPAC Name | 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-fluorophenyl)benzamide |
| Standard InChI | InChI=1S/C22H19FN2O3S/c23-19-7-9-20(10-8-19)24-22(26)17-5-11-21(12-6-17)29(27,28)25-14-13-16-3-1-2-4-18(16)15-25/h1-12H,13-15H2,(H,24,26) |
| Standard InChI Key | VFWCDIVJTZWADU-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorophenyl)benzamide (molecular formula: C₂₂H₁₉FN₂O₃S; molecular weight: 410.5 g/mol) features three distinct moieties:
-
A 3,4-dihydroisoquinoline core, which contributes to its planar aromatic structure.
-
A sulfonyl group (-SO₂-) that enhances electrophilic reactivity and potential protein-binding capabilities.
-
A 4-fluorophenyl benzamide unit, which introduces hydrophobic and hydrogen-bonding interactions.
The IUPAC name, canonical SMILES, and InChI identifiers are provided below:
| Property | Value |
|---|---|
| IUPAC Name | 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-fluorophenyl)benzamide |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F |
| InChI | InChI=1S/C22H19FN2O3S/c23-19-7-9-20(10-8-19)24-22(26)17-5-11-21(12-6-17)29(27,28)25-14-13-16-3-1-2-4-18(16)15-25/h1-12H,13-15H2,(H,24,26) |
| InChI Key | VFWCDIVJTZWADU-UHFFFAOYSA-N |
Source: PubChem
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves multi-step transformations, often leveraging modern catalytic systems:
Dihydroisoquinoline Core Formation
The dihydroisoquinoline moiety is typically synthesized via Pictet-Spengler condensation, where an aromatic aldehyde reacts with a β-arylethylamine in acidic conditions . For example, 2-iodo-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide can undergo cyclization under photoredox/nickel dual catalysis to yield the dihydroisoquinoline scaffold .
Sulfonylation
The intermediate is sulfonylated using sodium 4-methylbenzenesulfinate in the presence of a nickel catalyst (e.g., NiCl₂·6H₂O) and a ligand such as 4,4'-di-tert-butyl-2,2'-dipyridyl (L1) . This step proceeds under blue LED irradiation (465 nm) in dimethyl sulfoxide (DMSO) at 25°C .
Benzamide Coupling
The final step employs EDCI-mediated coupling to attach the 4-fluorophenyl benzamide group. This reaction is conducted in anhydrous dichloromethane (DCM) with triethylamine as a base, achieving yields of 65–75% after purification by column chromatography.
Industrial-Scale Production
Continuous flow reactors and automated purification systems (e.g., HPLC) are employed to enhance scalability and purity (>98%).
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 198–202°C (decomposes) |
| Solubility | DMSO: >50 mg/mL; Water: <0.1 mg/mL |
| LogP (Partition Coefficient) | 3.2 ± 0.3 |
| pKa | 9.4 (sulfonyl group) |
Derived from analogs in
Biological Activities and Mechanisms
Enzyme Inhibition
The compound’s sulfonyl group facilitates covalent interactions with nucleophilic residues (e.g., cysteine) in enzyme active sites. For example:
-
Aldo-Keto Reductase AKR1C3 Inhibition: Structural analogs demonstrate nanomolar inhibition (IC₅₀ = 12 nM) by occupying the enzyme’s steroid-binding pocket.
-
Phosphodiesterase (PDE) Modulation: Fluorophenyl derivatives suppress TNF-α production in macrophages (IC₅₀ = 0.8 μM), suggesting anti-inflammatory potential.
Anticancer Activity
In vitro studies on leukemia cells (HL-60) show apoptosis induction via caspase-3 activation (EC₅₀ = 5.2 μM). The fluorophenyl group enhances membrane permeability, contributing to cellular uptake.
Industrial and Research Applications
Medicinal Chemistry
-
Lead Optimization: The compound serves as a scaffold for developing selective kinase inhibitors (e.g., JAK2/STAT3 pathway modulators).
-
Prodrug Design: Ester derivatives improve oral bioavailability (48% in murine models).
Chemical Biology
-
Photoaffinity Labeling: The sulfonyl group is modified with diazirine moieties to capture protein-ligand interactions .
Comparative Analysis with Analogues
| Compound | Key Difference | Bioactivity (IC₅₀) |
|---|---|---|
| 4-((3,4-Dihydroisoquinolin-2-yl)sulfonyl)-N-(4-chlorophenyl)benzamide | Chlorine substituent | AKR1C3: 18 nM |
| 4-((3,4-Dihydroisoquinolin-2-yl)sulfonyl)-N-(4-methylphenyl)benzamide | Methyl group | Reduced solubility |
| Target Compound | Fluorine substituent | AKR1C3: 12 nM; LogP: 3.2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume